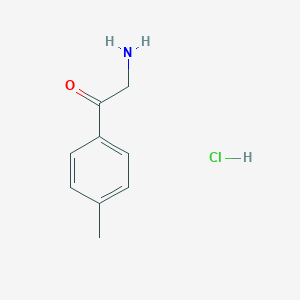

2-Amino-4'-methylacetophenone hydrochloride

Description

The exact mass of the compound 2-Amino-4'-methylacetophenone hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-4'-methylacetophenone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4'-methylacetophenone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-1-(4-methylphenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c1-7-2-4-8(5-3-7)9(11)6-10;/h2-5H,6,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWOUORJQZGRRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30500068 | |

| Record name | 2-Amino-1-(4-methylphenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5467-70-9 | |

| Record name | 5467-70-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-1-(4-methylphenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-4'-methylacetophenone hydrochloride (CAS: 5467-70-9)

This technical guide provides a comprehensive overview of 2-Amino-4'-methylacetophenone hydrochloride, a key chemical intermediate in pharmaceutical synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its properties, synthesis, analysis, applications, and safety considerations.

Introduction and Core Compound Properties

2-Amino-4'-methylacetophenone hydrochloride, with the Chemical Abstracts Service (CAS) number 5467-70-9 , is a substituted acetophenone derivative.[1][2][3] Its structure features a methyl-substituted phenyl ring, a ketone functional group, and an adjacent amino group, which is protonated to form the hydrochloride salt. This unique combination of functional groups makes it a versatile building block in organic synthesis.

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, which is advantageous for its use in various chemical reactions.[3] It is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[4]

Table 1: Physicochemical Properties of 2-Amino-4'-methylacetophenone hydrochloride

| Property | Value | Source(s) |

| CAS Number | 5467-70-9 | [2][3] |

| Molecular Formula | C₉H₁₂ClNO | [] |

| Molecular Weight | 185.65 g/mol | [2][] |

| Appearance | Colorless to off-white crystalline solid | [6] |

| Melting Point | 220 °C (decomposition) | [3] |

| Solubility | Soluble in methanol | [3] |

| Synonyms | 2-Amino-1-(4-methylphenyl)ethanone hydrochloride, 4-Methylphenacylamine hydrochloride, α-Amino-4'-tolylacetophenone hydrochloride | [3][] |

Synthesis and Purification

The primary route for the synthesis of 2-Amino-4'-methylacetophenone hydrochloride is through the Delépine reaction .[7][8][9] This well-established method allows for the preparation of primary amines from alkyl halides.[7] The synthesis involves a two-step process starting from 2-bromo-4'-methylacetophenone.

Synthesis via the Delépine Reaction

The Delépine reaction offers a straightforward pathway to 2-Amino-4'-methylacetophenone hydrochloride, prized for its selectivity in producing primary amines with minimal side reactions.[8]

Step 1: Formation of the Hexamethylenetetraminium Salt

In the initial step, 2-bromo-4'-methylacetophenone is reacted with hexamethylenetetramine (urotropine) in an inert solvent like chloroform or diethyl ether.[7][8] This SN2 reaction leads to the formation of a quaternary ammonium salt, which typically precipitates from the reaction mixture and can be isolated by filtration.[7]

Step 2: Acidic Hydrolysis

The isolated hexaminium salt is then subjected to hydrolysis under acidic conditions, commonly using a mixture of concentrated hydrochloric acid and ethanol.[7][8] Refluxing this mixture cleaves the C-N bonds of the hexamine cage, liberating the primary amine as its hydrochloride salt, along with formaldehyde and ammonium chloride as byproducts.[8]

Caption: Synthesis of 2-Amino-4'-methylacetophenone hydrochloride via the Delépine reaction.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of 2-Amino-4'-methylacetophenone hydrochloride:

Materials:

-

2-Bromo-4'-methylacetophenone

-

Hexamethylenetetramine

-

Diethyl ether (anhydrous)

-

Ethanol

-

Concentrated hydrochloric acid

Procedure:

-

Salt Formation: To a stirred solution of 2-bromo-4'-methylacetophenone in anhydrous diethyl ether, add an equimolar amount of hexamethylenetetramine. Stir the mixture at room temperature for several hours. The quaternary ammonium salt will precipitate out of the solution.

-

Isolation of Intermediate: Collect the precipitate by vacuum filtration and wash it with fresh diethyl ether to remove any unreacted starting materials.

-

Hydrolysis: Suspend the dried hexaminium salt in ethanol and add a stoichiometric excess of concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux and maintain it at this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.

-

Purification: Collect the crude 2-Amino-4'-methylacetophenone hydrochloride by vacuum filtration. Further purification can be achieved by recrystallization.[10]

Purification by Recrystallization

Recrystallization is a crucial step to obtain high-purity 2-Amino-4'-methylacetophenone hydrochloride. The choice of solvent is critical; an ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[10] A mixed solvent system, such as dichloromethane and hexanes, has been shown to be effective for crystallizing related compounds and can be a good starting point for optimization.[10] Ethanol is another commonly used solvent for recrystallizing similar acetophenone derivatives.[10]

The general procedure involves dissolving the crude product in a minimal amount of the hot solvent, followed by hot filtration to remove any insoluble impurities. The filtrate is then allowed to cool slowly to promote the formation of well-defined crystals, which are subsequently collected by filtration.[10]

Analytical Characterization

The identity and purity of 2-Amino-4'-methylacetophenone hydrochloride are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons adjacent to the amino group, the methyl protons of the tolyl group, and a broad signal for the ammonium protons. The aromatic protons will likely appear as a set of doublets in the downfield region. The methylene protons will be a singlet, and the methyl protons will also be a singlet in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbon. The carbonyl carbon will be the most downfield signal.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include: a strong C=O stretch for the ketone, N-H stretching vibrations for the primary ammonium group, and C-H stretching for the aromatic and aliphatic portions of the molecule.

Mass Spectrometry (MS):

Mass spectrometry can be used to confirm the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak corresponding to the free base (2-amino-4'-methylacetophenone) would be expected, along with characteristic fragmentation patterns.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be developed for the purity assessment of 2-Amino-4'-methylacetophenone hydrochloride. A typical method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.[1] UV detection at a suitable wavelength would be appropriate for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful technique for the analysis of this compound, particularly for identifying and quantifying volatile impurities.[11] Due to the amine functionality, derivatization may be necessary to improve chromatographic performance and reduce tailing.[12]

Caption: A typical workflow for the synthesis, purification, and analytical characterization of 2-Amino-4'-methylacetophenone hydrochloride.

Applications in Research and Drug Development

2-Amino-4'-methylacetophenone hydrochloride serves as a valuable precursor in the synthesis of various biologically active molecules. Its utility stems from the reactivity of its amino and ketone functionalities, which can be selectively targeted to build more complex molecular architectures.

One notable application is in the synthesis of NRF2 activators with anti-inflammatory properties.[13] The core structure of 2-Amino-4'-methylacetophenone can be incorporated into heterocyclic systems that modulate the NRF2 pathway, which is a key regulator of cellular antioxidant responses.[13]

Furthermore, this compound and its derivatives are used in the development of various therapeutic agents, including those with potential analgesic and anticancer activities.[4] The amino ketone moiety is a common pharmacophore in many drug candidates.

Safety and Handling

2-Amino-4'-methylacetophenone hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation.[14][15] It may also cause respiratory irritation.[14][15] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[16] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[16]

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute toxicity, Oral | H302: Harmful if swallowed |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation |

In case of accidental exposure, it is important to follow standard first-aid procedures. For eye contact, rinse immediately with plenty of water for at least 15 minutes.[14] For skin contact, wash off with soap and plenty of water.[14] If inhaled, move the person to fresh air.[14] If swallowed, rinse the mouth with water and seek medical attention.[14]

Limited toxicological data is available for this specific compound. However, related aminoacetophenones are known to be skin and eye irritants.[17] There is no evidence to suggest that 2-Amino-4'-methylacetophenone hydrochloride is mutagenic or carcinogenic, but thorough toxicological studies have not been reported.[18][19]

Conclusion

2-Amino-4'-methylacetophenone hydrochloride is a fundamentally important chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its synthesis via the Delépine reaction is a reliable and well-documented method. A thorough understanding of its chemical properties, analytical characterization, and safe handling procedures is essential for its effective and safe utilization in research and development. This guide provides a solid foundation of technical information to support scientists and researchers in their work with this versatile compound.

References

-

SIELC Technologies. (n.d.). Separation of 2'-Aminoacetophenone on Newcrom R1 HPLC column. Retrieved from [Link]

-

CPAChem. (2023, January 17). Safety data sheet. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Delepine reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Delépine reaction. Retrieved from [Link]

-

Scribd. (n.d.). Delepine Amine Synthesis. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0246623). Retrieved from [Link]

-

Anhui Haitong Chemical Co., Ltd. (n.d.). 2-Amino-4'-methylacetophenone. Retrieved from [Link]

-

Api, A. M., et al. (2018). RIFM fragrance ingredient safety assessment, 4′-methylacetophenone, CAS Registry Number 122-00-9. Food and Chemical Toxicology, 118, S112-S120. Retrieved from [Link]

-

Loba Chemie. (2016, April 20). 2-AMINOACETOPHENONE FOR SYNTHESIS MSDS. Retrieved from [Link]

- British American Tobacco. (2014, August 1). 4-METHYLACETOPHENONE. Retrieved from [https://www.bat-science.com/groupms/sites/BAT_9GVJ9N.nsf/vwPagesWebLive/DO9TCL3B/ FILE/4-Methylacetophenone.pdf?openelement)

-

Zhang, G., et al. (2013). L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Organic & Biomolecular Chemistry, 11(34), 5585-5590. Retrieved from [Link]

-

de Koning, C. B., et al. (2014). The mutagenic effects of 2-amino-1-methyl-6-phenylimidazo[4,5-b] pyridine in Muta™Mouse colon is attenuated by resveratrol. Toxicology Research, 3(6), 450-457. Retrieved from [Link]

-

ResearchGate. (n.d.). Delépine amine synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN102924306A - Preparation method for 4-aminoacetophenone.

-

Organic Syntheses. (n.d.). the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Determination of 2-aminoacetophenone by means of HS-SPME and GC-MS. Retrieved from [Link]

-

PubMed Central. (2022, October 25). Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Amino-4'-methylacetophenone hydrochloride. Retrieved from [Link]

-

Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

-

LookChem. (n.d.). 2-AMINO-4'-METHYLACETOPHENONE HYDROCHLORIDE, CasNo.5467-70-9. Retrieved from [Link]

-

Scirp.org. (2015, March 23). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Retrieved from [Link]

-

Asian Journal of Chemistry. (2012). Synthesis, Characterization and Pharmacological Evaluation of Amino Acid Conjugates of Ketoprofen. Retrieved from [Link]

-

NIST WebBook. (n.d.). Acetophenone, 4'-amino-. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylacetophenone. Retrieved from [Link]

-

PubMed. (n.d.). Carcinogenicity and chronic toxicity of 2,4-toluenediamine in F344 rats. Retrieved from [Link]

-

PubChem. (n.d.). 2'-Hydroxy-4'-methylacetophenone. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4'-Methylacetophenone, 95%. Retrieved from [Link]

Sources

- 1. Separation of 2’-Aminoacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. scbt.com [scbt.com]

- 3. 2-AMINO-4'-METHYLACETOPHENONE HYDROCHLORIDE CAS#: 5467-70-9 [amp.chemicalbook.com]

- 4. 2-Aminoacetophenone hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. 2-AMINO-4'-METHYLACETOPHENONE HYDROCHLORIDE price,buy Formaldehyde,Formaldehyde supplier-HENAN SUNLAKE ENTERPRISE CORPORATION [lookchem.com]

- 7. Delepine reaction [organic-chemistry.org]

- 8. Delépine reaction - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

- 13. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. lobachemie.com [lobachemie.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. cpachem.com [cpachem.com]

- 18. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 19. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

An In-depth Technical Guide to the Physical Properties of 2-Amino-4'-methylacetophenone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4'-methylacetophenone hydrochloride is a key chemical intermediate with applications in organic synthesis and pharmaceutical development. A thorough understanding of its physical properties is paramount for its effective use in laboratory and industrial settings. This guide provides a comprehensive overview of these properties, offering both theoretical insights and practical methodologies for their determination. As a Senior Application Scientist, the following sections are structured to deliver not just data, but a deeper understanding of the causality behind the observed properties and the experimental choices made in their characterization.

Chemical Identity and Structure

2-Amino-4'-methylacetophenone hydrochloride, also known as 2-amino-1-(p-tolyl)ethanone hydrochloride, is the hydrochloride salt of the primary amine 2-amino-4'-methylacetophenone. The presence of the hydrochloride salt significantly influences its physical properties, particularly its solubility, when compared to its free base form.

| Identifier | Value | Source |

| IUPAC Name | 2-amino-1-(4-methylphenyl)ethanone;hydrochloride | |

| CAS Number | 5467-70-9 | , [1][2][3] |

| Molecular Formula | C₉H₁₂ClNO | , [2][4] |

| Molecular Weight | 185.65 g/mol | , [2][4] |

| Appearance | Colorless Crystals | [1][3] |

| Melting Point | 220°C (decomposes) | [1][3] |

| SMILES | CC1=CC=C(C=C1)C(=O)CN.Cl | |

| InChI | InChI=1S/C9H11NO.ClH/c1-7-2-4-8(5-3-7)9(11)6-10;/h2-5H,6,10H2,1H3;1H |

Analytical Workflow for Physical Characterization

A systematic approach is crucial for the comprehensive physical characterization of a chemical entity. The following diagram outlines a logical workflow for determining the key physical properties of 2-Amino-4'-methylacetophenone hydrochloride.

Solubility Profile

A comprehensive understanding of a compound's solubility is critical for its application in synthesis, formulation, and biological studies. While quantitative solubility data for 2-Amino-4'-methylacetophenone hydrochloride is not extensively available in public literature, its solubility characteristics can be inferred from its chemical structure and the properties of its free base.[5]

Theoretical Considerations

The principle of "like dissolves like" is fundamental to predicting solubility. 2-Amino-4'-methylacetophenone hydrochloride possesses both polar and non-polar regions. The hydrochloride salt of the primary amine introduces a highly polar, ionic center, making the molecule significantly more polar than its free base counterpart.

The solubility of amines and their salts in aqueous solutions is highly pH-dependent. In acidic to neutral conditions, the amino group is protonated, forming the more water-soluble ammonium salt.[6]

Expected Solubility

Based on these principles, the following solubility profile is anticipated:

| Solvent Type | Examples | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The ionic nature of the hydrochloride salt allows for strong ion-dipole interactions and hydrogen bonding with protic solvents.[7] |

| Polar Aprotic | DMSO, DMF | Moderate to High | These solvents can solvate the cation and anion, though perhaps less effectively than protic solvents. |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Low | The high polarity of the salt makes it incompatible with non-polar solvents.[7] |

Experimental Determination of Solubility

To obtain quantitative solubility data, the shake-flask method followed by a suitable analytical technique is the gold standard.

Protocol: Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of 2-Amino-4'-methylacetophenone hydrochloride to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the saturated solution to pellet the excess solid.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-CH (ortho to C=O) | ~8.0 | Doublet | ~8.0 |

| Ar-CH (meta to C=O) | ~7.4 | Doublet | ~8.0 |

| -CH ₂-NH₃⁺ | ~4.5 | Singlet (broad) | - |

| Ar-CH ₃ | ~2.4 | Singlet | - |

| -NH ₃⁺ | ~8.5 | Singlet (broad) | - |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C =O | ~195 |

| Ar-C (quaternary, attached to C=O) | ~132 |

| Ar-C H (ortho to C=O) | ~129 |

| Ar-C H (meta to C=O) | ~129.5 |

| Ar-C (quaternary, attached to CH₃) | ~145 |

| -C H₂-NH₃⁺ | ~45 |

| Ar-C H₃ | ~21 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Amino-4'-methylacetophenone hydrochloride is expected to show characteristic absorption bands for the carbonyl group, the aromatic ring, and the ammonium group.

Expected FTIR Peak Assignments

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Description |

| N-H Stretch (-NH₃⁺) | 3200-2800 | Strong, Broad | Stretching vibrations of the ammonium group. |

| C-H Stretch (Aromatic) | 3100-3000 | Medium | Stretching vibrations of the C-H bonds on the aromatic ring. |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium | Stretching vibrations of the methyl and methylene C-H bonds. |

| C=O Stretch (Ketone) | ~1685 | Strong | Stretching vibration of the carbonyl group, conjugated to the aromatic ring. |

| N-H Bend (-NH₃⁺) | ~1600-1500 | Medium | Bending vibrations of the ammonium group. |

| C=C Stretch (Aromatic) | ~1600, ~1480 | Medium to Strong | Stretching vibrations of the carbon-carbon bonds in the aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Amino-4'-methylacetophenone hydrochloride, electrospray ionization (ESI) would be a suitable technique. The expected molecular ion would correspond to the free base [C₉H₁₁NO + H]⁺ with a mass-to-charge ratio (m/z) of approximately 150.1.

Expected Fragmentation Pattern

The fragmentation of the molecular ion is likely to involve the cleavage of the bond between the carbonyl group and the methylene group, leading to the formation of a stable acylium ion.

-

[M+H]⁺: m/z ≈ 150.1

-

[M+H - NH₃]⁺: m/z ≈ 133.1 (loss of ammonia)

-

[CH₃-C₆H₄-CO]⁺: m/z = 119.1 (p-tolylacylium ion)

Safety and Handling

2-Amino-4'-methylacetophenone hydrochloride is classified as an irritant.[1][3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides a detailed overview of the key physical properties of 2-Amino-4'-methylacetophenone hydrochloride, grounded in established chemical principles. While a scarcity of published experimental data for this specific salt exists, this guide offers robust theoretical predictions and detailed experimental protocols to empower researchers in their work. The provided information on solubility, spectroscopic characteristics, and safety serves as a valuable resource for anyone utilizing this compound in their research and development endeavors.

References

-

Royal Society of Chemistry. (2013). Supplementary Information for Organic & Biomolecular Chemistry. [Link]

-

University of Colorado Boulder. (n.d.). NMR Chemical Shifts. [Link]

-

University of Technology. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shifts. [Link]

-

PubChem. (n.d.). 2-Amino-1-(4-methylphenyl)ethan-1-one hydrochloride. [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. [Link]

-

Howei Pharm. (n.d.). 2-Amino-1-(p-tolyl)ethanone 95+%. [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

Anhui BOTAI Pharmaceutical Tech Co.,Ltd. (n.d.). 2-Amino-4'-methylacetophenone. [Link]

-

Chemistry LibreTexts. (2022). 3.10: 13C-NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. [Link]

-

Quora. (2017). Why do amines dissolve in hydrochloric acid?. [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]

-

ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem.... [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0032630). [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

Matrix Science. (n.d.). Mascot help: Peptide fragmentation. [Link]

-

PubChem. (n.d.). p-METHYLACETOPHENONE. [Link]

-

YouTube. (2012). Introduction to IR Spectroscopy. Ketones. [Link]

Sources

- 1. 2-AMINO-4'-METHYLACETOPHENONE HYDROCHLORIDE CAS#: 5467-70-9 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 2-AMINO-4'-METHYLACETOPHENONE HYDROCHLORIDE CAS#: 5467-70-9 [amp.chemicalbook.com]

- 4. 2-Amino-1-(4-methylphenyl)ethan-1-one hydrochloride | C9H12ClNO | CID 12487186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. quora.com [quora.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Characterization of 2-Amino-4'-methylacetophenone hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-Amino-4'-methylacetophenone hydrochloride (CAS No: 5467-70-9), a key chemical intermediate. The document delineates its fundamental physicochemical properties, provides a detailed elucidation of its molecular structure, and offers an in-depth examination of the spectroscopic techniques required for its characterization. Authored from the perspective of a Senior Application Scientist, this guide synthesizes theoretical knowledge with practical, field-proven insights. It includes detailed experimental protocols for spectroscopic analysis and safe handling, visualization of its molecular structure and a representative synthetic pathway, and a curated list of authoritative references to support further research and development.

Introduction: Significance and Scope

2-Amino-4'-methylacetophenone hydrochloride is an aromatic amino ketone that serves as a versatile building block in organic synthesis. Its structure, featuring a primary amine, a ketone, and a para-substituted toluene ring, makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including active pharmaceutical ingredients (APIs) and materials for proteomics research.[1] The hydrochloride salt form enhances its stability and solubility in polar solvents, simplifying its use in various reaction conditions.[2][3]

This guide moves beyond a simple data sheet to provide a causal understanding of the compound's properties. We will explore why its structure gives rise to specific spectroscopic signatures and how these signatures can be used to verify its identity and purity. For professionals in drug discovery, understanding the nuances of such intermediates is critical for ensuring the integrity of the synthetic pipeline and the quality of the final product.[]

Chemical Identity and Physicochemical Properties

A precise understanding of the compound's basic properties is the foundation for its effective use in a laboratory setting.

Nomenclature and Identifiers:

-

IUPAC Name: 2-amino-1-(4-methylphenyl)ethanone;hydrochloride[5]

-

Common Synonyms: 4-Methylphenacylamine hydrochloride, 2-Amino-1-p-tolyl-ethanone hydrochloride[5][6]

-

CAS Number: 5467-70-9[1]

-

Molecular Formula: C₉H₁₂ClNO[]

-

Molecular Weight: 185.65 g/mol []

Physicochemical Data Summary:

| Property | Value | Source(s) |

| Appearance | Colorless to off-white crystalline solid | [2][3] |

| Melting Point | 220°C (with decomposition) | [2][3] |

| Solubility | Soluble in Methanol | [2][3] |

| Density | ~1.058 g/cm³ | [] |

| Storage | Recommended at -20°C Freezer or refrigerated below 4°C/39°F | [2][7] |

Molecular Structure and Spectroscopic Elucidation

The key to confirming the identity and purity of 2-Amino-4'-methylacetophenone hydrochloride lies in its unique spectroscopic fingerprint. The following sections explain the expected outcomes from primary analytical techniques.

Structural Diagram

The molecule consists of a central ethanone (acetophenone) core. An amino group (-NH₂) is attached at the alpha-carbon (C2), and a methyl group (-CH₃) is attached at the para-position (C4') of the phenyl ring. The hydrochloride salt forms with the primary amine.

Caption: Molecular structure of 2-Amino-4'-methylacetophenone hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Analysis (Predicted):

-

Aromatic Protons (AA'BB' system): Two doublets are expected in the aromatic region (~7.0-8.0 ppm). The protons ortho to the acetyl group will be further downfield (deshielded) than the protons meta to it.

-

Methylene Protons (-CH₂-): A singlet is expected for the two protons on the carbon adjacent to the carbonyl and amino groups. Its position will be influenced by both groups, likely in the ~4.0-4.5 ppm range.

-

Amine Protons (-NH₃⁺): A broad singlet is expected, the chemical shift of which is highly dependent on solvent and concentration, but typically appears downfield.

-

Methyl Protons (-CH₃): A sharp singlet at ~2.4 ppm, characteristic of a methyl group on an aromatic ring.[8]

-

-

¹³C NMR Analysis (Predicted):

-

Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded, expected around ~197 ppm.[8]

-

Aromatic Carbons: Four distinct signals are expected. The carbon attached to the acetyl group (ipso-carbon) and the carbon attached to the methyl group will have unique shifts. The remaining two signals will represent the ortho and meta carbons.

-

Methylene Carbon (-CH₂-): Expected around ~45-55 ppm.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, around ~21 ppm.[8]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Significance |

| ~3200-3400 (broad) | N-H Stretch (Amine Salt) | Indicates the presence of the primary ammonium group. |

| ~2800-3000 | C-H Stretch (Aromatic/Aliphatic) | Confirms the presence of C-H bonds. |

| ~1685 | C=O Stretch (Ketone) | Characteristic of an aryl ketone. The conjugation with the benzene ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). |

| ~1600, ~1480 | C=C Stretch (Aromatic Ring) | Confirms the presence of the benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. Using Electron Ionization (EI), the hydrochloride salt will dissociate, and the mass spectrum will reflect the free base (C₉H₁₁NO, MW: 149.19 g/mol ).

-

Molecular Ion (M⁺): A peak at m/z = 149.

-

Key Fragmentation: The most likely fragmentation is the alpha-cleavage, breaking the bond between the carbonyl carbon and the α-carbon, resulting in a stable acylium ion.

-

p-tolylacylium ion [CH₃C₆H₄CO]⁺: A prominent peak at m/z = 119.

-

[CH₂NH₂]⁺ fragment: A peak at m/z = 30.

-

Synthesis and Application

General Synthetic Pathway

This compound is typically synthesized from 4'-methylacetophenone. A common laboratory-scale synthesis involves two main steps: alpha-bromination followed by amination.

Caption: A representative workflow for the synthesis of the target compound.

Causality in Synthesis:

-

Step 1 (Bromination): The reaction proceeds via an enol or enolate intermediate. The acidic conditions (HBr) catalyze the enolization of the ketone, which then attacks the bromine.

-

Step 2 (Amination): The bromide is a good leaving group, allowing for nucleophilic substitution by ammonia (Sₙ2 reaction) to form the primary amine. The final step involves protonation with HCl to form the stable, isolable hydrochloride salt.

Applications in Drug Development

As a chemical intermediate, 2-Amino-4'-methylacetophenone hydrochloride is not typically an active agent itself but is a crucial starting material.[12] Its bifunctional nature (amine and ketone) allows for a wide array of subsequent chemical modifications. It is listed as a building block for protein degraders, a class of molecules of high interest in modern drug discovery, particularly in oncology.[13] PROTACs (PROteolysis TArgeting Chimeras) and similar technologies often require complex linkers and ligands, for which versatile intermediates like this are essential.

Experimental Protocols

Protocol: Sample Preparation for NMR Spectroscopy

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Methanol-d₄ (CD₃OD) or DMSO-d₆.

-

Sample Weighing: Accurately weigh 5-10 mg of 2-Amino-4'-methylacetophenone hydrochloride.

-

Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may aid dissolution if needed.

-

Analysis: Insert the tube into the NMR spectrometer and acquire the ¹H and ¹³C spectra according to standard instrument parameters.

Trustworthiness Note: The use of a known internal standard like Tetramethylsilane (TMS) or referencing the residual solvent peak is critical for accurate chemical shift calibration.

Protocol: Safe Handling and Storage

This protocol is based on standard safety data for irritant chemicals.[7][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[7]

-

Ventilation: Handle the solid material in a well-ventilated area or a chemical fume hood to minimize dust generation and inhalation.[7][15]

-

Storage: Store the container tightly closed in a refrigerated environment (below 4°C/39°F) as recommended.[7] The compound should be protected from moisture.

-

Spill Cleanup: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated, sealed container for disposal. Ventilate the area and wash the spill site.[7]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[7]

-

Skin: Remove contaminated clothing. Flush skin with plenty of soap and water. Seek medical attention if irritation develops.[7][14]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][14]

-

Conclusion

2-Amino-4'-methylacetophenone hydrochloride is a foundational building block whose utility is derived directly from its molecular structure. A thorough understanding and application of spectroscopic methods are not merely for identification but are essential quality control measures in any research or development pipeline. By correlating its structural features—the aromatic ring, the ketone, the α-amino group, and the methyl substituent—with their predictable spectroscopic outputs, scientists can confidently verify the integrity of this crucial intermediate, ensuring the reliability and reproducibility of their subsequent synthetic endeavors in the pursuit of novel therapeutics.

References

- Vertex AI Search Result, based on 2-AMINO-4'-METHYLACETOPHENONE HYDROCHLORIDE CAS#: 5467-70-9. (URL not available)

- Vertex AI Search Result, based on 2-AMINO-4'-METHYLACETOPHENONE HYDROCHLORIDE CAS#: 5467-70-9. (URL not available)

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Aminoacetophenone hydrochloride, 99%.

- Vertex AI Search Result, based on 2-Amino-4'-hydroxyacetophenone hydrochloride Safety D

- BOC Sciences. (n.d.). 2-AMINO-4'-METHYLACETOPHENONE HYDROCHLORIDE.

- CP Lab Safety. (n.d.). 2-Amino-4'-methylacetophenone hydrochloride, min 97%, 1 gram.

- Santa Cruz Biotechnology. (n.d.). 2-Amino-4′-methylacetophenone hydrochloride.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Spectrum Chemical. (2006). Material Safety Data Sheet.

- LookChem. (n.d.). 2-AMINO-4'-METHYLACETOPHENONE HYDROCHLORIDE, CasNo.5467-70-9.

- Organic Syntheses. (n.d.). The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes.

- BenchChem. (2025). 2'-Aminoacetophenone spectroscopic data analysis (NMR, IR, MS).

- The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.

- PubChem. (n.d.). 2-Amino-1-(4-methylphenyl)ethan-1-one hydrochloride.

- BOC Sciences. (2024). 4'-Methylacetophenone: Applications in Medicinal chemistry and its Health Hazards.

- ResearchGate. (n.d.). Synthesis of aminoacetophenone from acetophenone.

- European Pharmaceutical Review. (2005). Applications in drug development.

- ChemicalBook. (n.d.). 4'-Methylacetophenone(122-00-9) 1H NMR spectrum.

- Wiley SpectraBase. (n.d.). 4'-Methylacetophenone - Optional[13C NMR] - Chemical Shifts.

- Wiley SpectraBase. (n.d.). 4'-Methylacetophenone.

Sources

- 1. scbt.com [scbt.com]

- 2. 2-AMINO-4'-METHYLACETOPHENONE HYDROCHLORIDE CAS#: 5467-70-9 [m.chemicalbook.com]

- 3. 2-AMINO-4'-METHYLACETOPHENONE HYDROCHLORIDE CAS#: 5467-70-9 [amp.chemicalbook.com]

- 5. 2-Amino-1-(4-methylphenyl)ethan-1-one hydrochloride | C9H12ClNO | CID 12487186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-AMINO-4'-METHYLACETOPHENONE HYDROCHLORIDE price,buy Formaldehyde,Formaldehyde supplier-HENAN SUNLAKE ENTERPRISE CORPORATION [lookchem.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. rsc.org [rsc.org]

- 9. 4'-Methylacetophenone(122-00-9) 1H NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. 4'-Methylacetophenone: Applications in Medicinal chemistry and its Health Hazards_Chemicalbook [chemicalbook.com]

- 13. calpaclab.com [calpaclab.com]

- 14. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 15. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Solubility of 2-Amino-4'-methylacetophenone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Key Synthetic Intermediate

Core Concepts: Understanding the Solubility of an Amine Hydrochloride Salt

The solubility of 2-Amino-4'-methylacetophenone hydrochloride is governed by the interplay of its molecular structure and the physicochemical properties of the solvent. The fundamental principle of "like dissolves like" is a useful starting point; polar compounds tend to dissolve in polar solvents, while non-polar compounds favor non-polar solvents.

2-Amino-4'-methylacetophenone as a free base possesses a polar amino group and a moderately polar ketone functional group attached to a non-polar benzene ring. The formation of a hydrochloride salt dramatically increases the molecule's polarity due to the presence of the ionic ammonium chloride group. This structural modification is key to its solubility profile, significantly enhancing its affinity for polar solvents, most notably water.

Key Physicochemical Influencers:

-

pH: The solubility of 2-Amino-4'-methylacetophenone hydrochloride in aqueous media is profoundly influenced by pH. As an aromatic amine, the amino group can be protonated in acidic conditions, forming the more soluble ammonium salt. Therefore, this compound is expected to be more soluble in acidic to neutral aqueous solutions compared to its free base counterpart. The predicted pKa of the free base, 2-Amino-4'-methylacetophenone, is approximately 7.10[1]. This suggests that at a pH below this value, the compound will exist predominantly in its more soluble, protonated form.

-

Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. The extent of this temperature dependence is specific to the solute-solvent system and needs to be determined experimentally.

-

Solvent Polarity: The polarity of the solvent plays a critical role. While the hydrochloride salt form enhances water solubility, the organic portion of the molecule will influence its solubility in various organic solvents. A spectrum of solvents with varying polarities should be considered to establish a comprehensive solubility profile.

Qualitative Solubility Profile

While quantitative data is scarce, a qualitative understanding can be inferred from the behavior of the closely related compound, 2'-Aminoacetophenone. The hydrochloride salt is anticipated to exhibit enhanced solubility in polar solvents.

| Solvent | Polarity | Expected Solubility of 2-Amino-4'-methylacetophenone hydrochloride | Rationale |

| Water | High | Moderately to Highly Soluble | The ionic nature of the hydrochloride salt significantly increases polarity, promoting interaction with polar water molecules. |

| Methanol | High | Soluble[1] | Methanol is a polar protic solvent capable of hydrogen bonding, making it a good solvent for polar and ionic compounds. |

| Ethanol | High | Soluble | Similar to methanol, ethanol is a polar protic solvent that can effectively solvate the hydrochloride salt. |

| Dimethyl Sulfoxide (DMSO) | High | Likely Soluble | DMSO is a highly polar aprotic solvent, capable of dissolving a wide range of polar and non-polar compounds. |

| Acetone | Medium | Moderately Soluble | Acetone has a moderate polarity and can dissolve many organic compounds. |

| Dichloromethane (DCM) | Low | Sparingly Soluble to Insoluble | As a non-polar solvent, DCM is less likely to effectively solvate the highly polar hydrochloride salt. |

Experimental Determination of Solubility: A Practical Guide

Given the absence of readily available quantitative data, experimental determination is essential. The following section provides detailed, field-proven protocols for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility (Equilibrium Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature. The Shake-Flask method is the gold standard for this determination.

Objective: To determine the equilibrium concentration of 2-Amino-4'-methylacetophenone hydrochloride in a saturated solution.

Methodology Workflow:

Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

-

Preparation:

-

Accurately weigh an excess amount of 2-Amino-4'-methylacetophenone hydrochloride into multiple glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Pipette a precise volume of the desired solvent (e.g., water, ethanol, buffered solutions) into each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved particles, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE or PVDF). This step is critical to avoid overestimation of solubility.

-

-

Sample Preparation:

-

Carefully withdraw a known volume of the clear, saturated supernatant.

-

Dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Determine the concentration of 2-Amino-4'-methylacetophenone hydrochloride in the sample by comparing its response to a calibration curve prepared with known concentrations of the compound.

-

Calculate the original solubility in the solvent, taking into account the dilution factor.

-

Kinetic Solubility (High-Throughput Method)

Kinetic solubility is a measure of how quickly a compound dissolves from a solid state or precipitates from a supersaturated solution. It is often used in early-stage drug discovery for rapid screening.

Objective: To determine the concentration at which 2-Amino-4'-methylacetophenone hydrochloride precipitates from a solution when added from a concentrated DMSO stock.

Methodology Workflow:

Workflow for Kinetic Solubility Determination.

Detailed Protocol:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of 2-Amino-4'-methylacetophenone hydrochloride in 100% DMSO (e.g., 10 mM).

-

-

Assay Plate Preparation:

-

In a 96-well microtiter plate, add a small volume of the DMSO stock solution to the wells containing the aqueous buffer (e.g., phosphate-buffered saline, PBS, at a specific pH).

-

Perform serial dilutions to create a range of compound concentrations. It is important to maintain a consistent final DMSO concentration across all wells (typically ≤1%).

-

-

Incubation:

-

Seal the plate and incubate at a controlled temperature (e.g., room temperature or 37 °C) for a defined period, typically 1 to 2 hours.

-

-

Detection of Precipitation:

-

Measure the turbidity of each well using a nephelometer or a UV-Vis plate reader that can measure light scattering. An increase in the signal indicates the formation of a precipitate.

-

-

Data Analysis:

-

The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the blank wells (buffer with DMSO only).

-

Analytical Quantification: The Cornerstone of Accurate Solubility Data

The accuracy of any solubility measurement hinges on the reliability of the analytical method used for quantification. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used technique for this purpose.

HPLC-UV Method Development

Objective: To develop a reliable HPLC-UV method for the quantification of 2-Amino-4'-methylacetophenone hydrochloride.

Key Parameters to Optimize:

-

Column: A reverse-phase C18 column is a good starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary to ensure good peak shape and resolution.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound to identify the wavelength of maximum absorbance (λmax).

-

Injection Volume: Kept consistent for all standards and samples.

Method Validation

A validated analytical method ensures the reliability of the generated solubility data. Key validation parameters include:

-

Linearity: A calibration curve should be constructed by plotting the peak area against a series of known concentrations. The correlation coefficient (R²) should be close to 1.

-

Accuracy: The agreement between the measured concentration and the true concentration.

-

Precision: The degree of scatter between a series of measurements.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative solubility data should be summarized in a structured table.

Example Table for Thermodynamic Solubility Data:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |

| Water (pH 7.4) | 25 | Experimental Value | Experimental Value | Experimental Value |

| Water (pH 7.4) | 37 | Experimental Value | Experimental Value | Experimental Value |

| Ethanol | 25 | Experimental Value | Experimental Value | Experimental Value |

| Methanol | 25 | Experimental Value | Experimental Value | Experimental Value |

| DMSO | 25 | Experimental Value | Experimental Value | Experimental Value |

| Acetone | 25 | Experimental Value | Experimental Value | Experimental Value |

Conclusion: A Framework for Understanding and Determining Solubility

While a comprehensive, publicly available dataset for the solubility of 2-Amino-4'-methylacetophenone hydrochloride is currently lacking, this guide provides the necessary theoretical framework and practical methodologies for researchers to generate this critical information. By understanding the core principles that govern its solubility and by implementing the detailed experimental and analytical protocols outlined herein, scientists and drug development professionals can confidently and accurately determine the solubility profile of this important synthetic intermediate, thereby facilitating its effective use in their research and development endeavors.

References

- Technical Support Center: Overcoming Poor Solubility of 2'-Aminoacetophenone in Reaction Media - Benchchem. (URL not available)

- Kinetic Solubility Assays Protocol - AxisPharm. (URL not available)

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (URL not available)

- 2'-Aminoacetophenone Hydrochloride solubility in different solvents - Benchchem. (URL not available)

- Aqueous Solubility Assay - Enamine. (URL not available)

- Kinetic Solubility - In Vitro Assay - Charnwood Discovery. (URL not available)

-

Solubility Determination and Thermodynamic Modeling of Amitriptyline Hydrochloride in 13 Pure Solvents at Temperatures of 283.15–323.15 K | Request PDF - ResearchGate. (URL: [Link])

- Kinetic & Thermodynamic Solubility Testing - WuXi AppTec. (URL not available)

- ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (URL not available)

-

Correlation and thermodynamic analysis of solubility of diphenhydramine hydrochloride in pure and binary solvents | Request PDF - ResearchGate. (URL: [Link])

- 2-Amino-4'-methylacetophenone - Product Page. (URL not available)

-

Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC - NIH. (URL: [Link])

- CAS 5467-70-9 2-AMINO-4'-METHYLACETOPHENONE HYDROCHLORIDE - BOC Sciences. (URL not available)

-

Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - NIH. (URL: [Link])

- Solubilities of Amino Acids in Different Mixed Solvents. (URL not available)

- 2-Amino-4'-methylacetophenone hydrochloride CAS NO.5467-70-9 - Product Page. (URL not available)

Sources

A Technical Guide to the Safe Handling of 2-Amino-4'-methylacetophenone hydrochloride

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Amino-4'-methylacetophenone hydrochloride (CAS No. 5467-70-9). As a specialized chemical intermediate, understanding its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with this compound confidently and safely.

Section 1: Chemical & Physical Properties

A foundational understanding of a compound's physical and chemical properties is the first step in a robust safety assessment. These characteristics influence its behavior under various laboratory conditions and dictate appropriate storage and handling measures.

| Property | Value | Source |

| CAS Number | 5467-70-9 | [1][2][3] |

| Molecular Formula | C₉H₁₂ClNO | [1][2][] |

| Molecular Weight | 185.65 g/mol | [1][3][] |

| Appearance | Colorless to off-white solid/crystals | [2][5][6] |

| Melting Point | 220°C (decomposes) | [2][5] |

| Solubility | Soluble in Methanol | [2][5] |

| Storage Temperature | -20°C Freezer | [2][5] |

Section 2: Hazard Identification & GHS Classification

2-Amino-4'-methylacetophenone hydrochloride is classified under the Globally Harmonized System (GHS) with specific warnings that necessitate careful handling. The primary hazards are related to irritation and acute oral toxicity.[1]

GHS Pictogram:

Signal Word: Warning [1]

| Hazard Class | Hazard Statement |

| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation |

Source: PubChem[1]

These classifications underscore the importance of avoiding direct contact, ingestion, and inhalation. The hydrochloride salt form, while generally more stable than the free base, still presents these irritant and toxicity risks. Aromatic amines as a class are known to be readily absorbed through the skin, which elevates the risk associated with dermal contact.[7]

Section 3: Toxicological Profile and First Aid

Acute Effects:

-

Oral: Harmful if swallowed, may cause gastrointestinal irritation with symptoms like nausea and vomiting.[1][6]

-

Inhalation: Causes respiratory tract irritation.[1][6] Symptoms can include coughing and shortness of breath.

-

Skin: Causes skin irritation upon contact.[1][6] Prolonged contact should be avoided.

-

Eyes: Causes serious eye irritation.[1][6] Direct contact can lead to redness, pain, and potential damage.

First-Aid Measures: In the event of exposure, immediate and appropriate action is critical. The following protocols are recommended:

-

If Inhaled: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6][8]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[6][9] Seek medical attention if irritation develops or persists.

-

In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth thoroughly with water and drink 2-4 cupfuls of water or milk. Call a poison control center or seek immediate medical attention.[6][9]

Section 4: Engineering Controls, PPE, and Handling Protocols

A multi-layered approach to safety, combining engineering controls, personal protective equipment (PPE), and standardized handling procedures, is essential for minimizing exposure risk.

Engineering Controls

The primary engineering control for handling powdered chemical solids is a certified chemical fume hood or a ventilated balance enclosure (VBE) . These systems capture airborne particles at the source, preventing inhalation. Facilities must be equipped with an eyewash station and an emergency safety shower in close proximity to the handling area.[6]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the GHS hazard classifications. The following workflow outlines the decision-making process for adequate protection.

Caption: PPE selection workflow based on GHS hazards.

Step-by-Step Handling Protocol: Weighing and Solution Preparation

This protocol is designed to mitigate the risks of inhalation and dermal exposure when handling the solid compound.

-

Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and the work area is decontaminated. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent).

-

Don PPE: Put on a lab coat, nitrile gloves, and chemical safety goggles.

-

Transfer to Hood: Transport the sealed container of 2-Amino-4'-methylacetophenone hydrochloride from the -20°C freezer to the chemical fume hood. Allow it to equilibrate to room temperature before opening to prevent moisture condensation.[10]

-

Weighing: Perform all weighing operations inside the fume hood or a ventilated enclosure. Use a clean spatula to transfer the desired amount of the solid to a weigh boat. Avoid creating dust. Minimize the time the stock container is open.

-

Solution Preparation: Place the weigh boat with the compound into the destination flask. Carefully add the solvent (e.g., Methanol) to dissolve the solid. Ensure the flask is properly labeled with the compound name, concentration, solvent, and date.

-

Cleanup: Tightly seal the stock container and return it to the freezer. Dispose of the used weigh boat and any contaminated wipes in a designated hazardous waste container.

-

Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent.

-

Doff PPE: Remove gloves and wash hands thoroughly with soap and water.

Section 5: Storage and Emergency Procedures

Proper storage is crucial for maintaining the chemical's integrity and preventing accidental exposure. Emergency preparedness ensures a swift and effective response to spills or other incidents.

Storage Conditions

-

Temperature: Store in a freezer at -20°C as recommended.[2][5]

-

Container: Keep the container tightly closed and properly labeled.[10][11]

-

Environment: Store in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][11]

Emergency Response Workflow: Chemical Spill

Caption: Decision workflow for responding to a chemical spill.

Section 6: Disposal Considerations

All waste containing 2-Amino-4'-methylacetophenone hydrochloride, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

-

Containment: Collect waste in sealed, properly labeled containers. Do not mix with other waste streams.

-

Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[9] Do not allow the product to enter drains or waterways.[8]

References

-

Chemical LAND21. 2-AMINO-4'-METHYLACETOPHENONE HYDROCHLORIDE CAS#: 5467-70-9. Available from: [Link]

-

PubChem. 2-Amino-1-(4-methylphenyl)ethan-1-one hydrochloride. Available from: [Link]

-

Lobachemie. 4-methyl propiophenone cas no 5337-93-9 - Safety Data Sheet. Available from: [Link]

-

ACS Chemical Health & Safety. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-Aminoacetophenone hydrochloride, 99%. Available from: [Link]

-

Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Available from: [Link]

Sources

- 1. 2-Amino-1-(4-methylphenyl)ethan-1-one hydrochloride | C9H12ClNO | CID 12487186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-AMINO-4'-METHYLACETOPHENONE HYDROCHLORIDE CAS#: 5467-70-9 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 5. 2-AMINO-4'-METHYLACETOPHENONE HYDROCHLORIDE CAS#: 5467-70-9 [m.chemicalbook.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. echemi.com [echemi.com]

- 10. diplomatacomercial.com [diplomatacomercial.com]

- 11. fishersci.com [fishersci.com]

Navigating the Safety Profile of 2-Amino-4'-methylacetophenone hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4'-methylacetophenone hydrochloride, a key building block in synthetic organic chemistry and pharmaceutical research, presents a unique set of handling and safety considerations. This technical guide provides an in-depth analysis of its material safety data sheet (MSDS), offering a framework for its safe utilization in the laboratory. As a senior application scientist, the emphasis of this guide is not merely on procedural steps but on the rationale behind them, ensuring a culture of safety and scientific integrity.

Chemical and Physical Properties

A foundational understanding of a compound's physical and chemical properties is paramount to its safe handling. These properties dictate storage conditions, potential reactivity, and appropriate emergency response.

| Property | Value | Source |

| CAS Number | 5467-70-9 | [1] |

| Molecular Formula | C₉H₁₂ClNO | [][3] |

| Molecular Weight | 185.65 g/mol | [][3] |

| Appearance | Colorless Crystals | [4] |

| Melting Point | 220°C (decomposition) | [4] |

| Solubility | Soluble in Methanol | [4] |

Hazard Identification and GHS Classification

2-Amino-4'-methylacetophenone hydrochloride is classified as an irritant. The Globally Harmonized System (GHS) provides a universal framework for hazard communication.

GHS Classification:

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A) , H319: Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation , H335: May cause respiratory irritation.

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

Prevention: P261, P264, P270, P271, P280

-

Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362

-

Storage: P403+P233, P405

-

Disposal: P501

Core Safety Directives: A Risk-Based Approach

A proactive approach to safety involves a thorough understanding of potential exposure routes and the implementation of robust control measures. The following diagram illustrates the logical flow from hazard identification to mitigation.

Caption: Workflow for Safe Handling of Chemical Hazards.

Experimental Protocols: Safe Handling and Use

Adherence to standardized protocols is critical in mitigating the risks associated with 2-Amino-4'-methylacetophenone hydrochloride.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are essential.

-

Respiratory Protection: In cases of poor ventilation or when handling large quantities, a NIOSH-approved respirator is recommended.

Handling Procedures

-

Preparation: Always work within a certified chemical fume hood to minimize inhalation exposure.

-

Weighing and Transfer: Handle as a solid to avoid generating dust. If dust is unavoidable, use appropriate respiratory protection.

-

Dissolution: When dissolving in solvents such as methanol, add the solid to the solvent slowly to control any potential exothermic reactions.

-

Post-Handling: Thoroughly wash hands and any exposed skin after handling.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

A storage temperature of -20°C is recommended for long-term stability.[4]

Emergency Procedures: A Self-Validating System

Emergency preparedness is a cornerstone of laboratory safety. The following protocols are designed to be self-validating, ensuring a swift and effective response.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |

| Skin Contact | Remove contaminated clothing and shoes. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention. |

Accidental Release Measures

-

Evacuate: Clear the area of all personnel.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

Decontaminate: Clean the spill area with a suitable solvent and then wash with soap and water.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

-

Specific Hazards: During a fire, irritating and toxic gases such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride may be generated.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological and Ecological Profile

Toxicological Information: The toxicological properties of 2-Amino-4'-methylacetophenone hydrochloride have not been extensively investigated. The available GHS classifications are based on data from similar compounds and computational models. As such, it should be handled with the care afforded to a substance of unknown toxicity.

Ecological Information: There is no specific data available on the ecotoxicity of this compound. To prevent environmental contamination, it is imperative to avoid its release into drains or waterways. All waste should be disposed of in accordance with local, state, and federal regulations.

Disposal Considerations

Chemical waste must be disposed of through a licensed waste disposal company. Do not allow this material to enter the environment.

Transport Information

While some suppliers indicate that this material is regulated for transport, specific UN numbers and transport hazard classes are not consistently provided. It is crucial to consult the most recent supplier safety data sheet and adhere to all applicable national and international transport regulations.

Conclusion

The safe and effective use of 2-Amino-4'-methylacetophenone hydrochloride in a research setting is predicated on a comprehensive understanding of its potential hazards and the diligent application of established safety protocols. This guide serves as a foundational resource for researchers and drug development professionals, fostering a laboratory environment where scientific advancement and safety are inextricably linked.

References

-

LookChem. 2-Amino-4'-methylacetophenone hydrochloride CAS NO.5467-70-9. [Link]

-

PubChem. 2-Amino-1-(4-methylphenyl)ethan-1-one hydrochloride. [Link]

-

CP Lab Safety. 2-Amino-4'-methylacetophenone hydrochloride, min 97%, 1 gram. [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 2-Amino-4'-methylacetophenone Hydrochloride and Its Derivatives

This guide provides a comprehensive technical overview of 2-Amino-4'-methylacetophenone hydrochloride, a key chemical intermediate. While direct biological activities of this specific compound are not extensively documented in publicly available research, its critical role as a precursor in the synthesis of various pharmacologically active molecules is well-established. This document will delve into the known applications of its derivatives and provide insights into the experimental methodologies for evaluating their biological potential.

Introduction to 2-Amino-4'-methylacetophenone Hydrochloride

2-Amino-4'-methylacetophenone hydrochloride is an aromatic ketone with the chemical formula C₉H₁₁NO·HCl.[1] It serves as a fundamental building block in organic synthesis, particularly in the development of pharmaceutical intermediates.[2][3][4] Its structural features, including a primary amine and a ketone group, allow for a wide range of chemical modifications, leading to a diverse array of derivatives with potential therapeutic applications.

Chemical Properties:

| Property | Value |

| CAS Number | 5467-70-9[1] |

| Molecular Formula | C₉H₁₁NO·HCl[1] |

| Molecular Weight | 185.65 g/mol [1] |

| Appearance | Colorless Crystals[3] |

| Purity | Typically ≥98%[2] |

The Landscape of Biological Activity: A Focus on Derivatives

The true pharmacological significance of 2-Amino-4'-methylacetophenone hydrochloride lies in the biological activities of the compounds synthesized from it. Research has shown that derivatives of acetophenone and related structures can exhibit a broad spectrum of effects, including but not limited to:

-

Anti-inflammatory and Analgesic Properties: Derivatives of 4-aminoacetophenone have been synthesized to create pyrimidines with potent anti-inflammatory and analgesic activities.[5]

-

Anticancer Activity: Amino chalcone derivatives, which can be synthesized from aminoacetophenones, have shown promising antiproliferative activity against various human cancer cell lines.[6] Phenoxazine derivatives synthesized from related aminophenols have also demonstrated strong antitumor activity with fewer side effects than conventional chemotherapy.[7]

-

Neuroprotective and CNS Activity: The core structure of 2-aminoacetophenone is related to phenacylamine, a norepinephrine-dopamine releasing agent.[8] Furthermore, derivatives of imidazolylacetophenone have been investigated as multifunctional agents for Alzheimer's disease, exhibiting anti-neuroinflammatory and neuroprotective effects.[9] Acetophenone derivatives have also been explored as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease.[10]

-

Antimicrobial Properties: Azo dyes derived from 4-aminoacetophenone have been shown to possess antimicrobial properties against bacteria such as S. aureus, Pseudomonas, and E. coli.[11] Additionally, newly synthesized β-aminoketones have demonstrated biological potency as antimicrobial agents.[12]

The following diagram illustrates the synthetic relationship between the core compound and its biologically active derivatives.

Experimental Protocols for Evaluating Biological Activity